4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one 4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 1479298-59-3
VCID: VC5562480
InChI: InChI=1S/C10H10BrNO2/c1-10(6-14-9(13)12-10)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3,(H,12,13)
SMILES: CC1(COC(=O)N1)C2=CC(=CC=C2)Br
Molecular Formula: C10H10BrNO2
Molecular Weight: 256.099

4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one

CAS No.: 1479298-59-3

Cat. No.: VC5562480

Molecular Formula: C10H10BrNO2

Molecular Weight: 256.099

* For research use only. Not for human or veterinary use.

4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one - 1479298-59-3

Specification

CAS No. 1479298-59-3
Molecular Formula C10H10BrNO2
Molecular Weight 256.099
IUPAC Name 4-(3-bromophenyl)-4-methyl-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C10H10BrNO2/c1-10(6-14-9(13)12-10)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3,(H,12,13)
Standard InChI Key VMWFULIQTNQJOS-UHFFFAOYSA-N
SMILES CC1(COC(=O)N1)C2=CC(=CC=C2)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one (CAS No. 1479298-59-3) is defined by the molecular formula C₁₀H₁₀BrNO₂ and a molecular weight of 256.099 g/mol . Its IUPAC name systematically describes the core oxazolidinone ring substituted with a methyl group at position 4 and a 3-bromophenyl moiety at the same position (Figure 1).

PropertyValueSource
Molecular FormulaC₁₀H₁₀BrNO₂
Molecular Weight256.099 g/mol
InChI KeyVMWFULIQTNQJOS-UHFFFAOYSA-N
SMILESCC1(COC(=O)N1)C2=CC(=CC=C2)Br
Exact Mass255.988 g/mol

Structural Analysis

The compound features a five-membered oxazolidinone ring (a lactam of β-amino alcohol) with a methyl group and 3-bromophenyl substituent at the 4-position. The bromine atom on the phenyl ring enhances electrophilic reactivity, making it a candidate for cross-coupling reactions . X-ray crystallography data for analogous oxazolidinones reveal planar ring geometries, with substituents influencing torsional angles and packing efficiency .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 4-(3-bromophenyl)-4-methyl-1,3-oxazolidin-2-one is inferred from methodologies used for structurally related oxazolidinones. A validated approach involves:

  • Epichlorohydrin Ring-Opening: Reacting (R)- or (S)-epichlorohydrin with N-aryl carbamates under basic conditions .

  • Cyclization: Intramolecular nucleophilic attack by the carbamate oxygen on the epoxide-derived intermediate forms the oxazolidinone ring .

For example, ethyl 3-bromophenylcarbamate and methyl-substituted epichlorohydrin undergo cyclization in dimethyl sulfoxide (DMSO) with lithium hydroxide as a base, yielding the target compound at room temperature .

Reaction Optimization

Critical parameters for maximizing yield and enantiopurity include:

  • Solvent Choice: DMSO outperforms acetonitrile or THF due to enhanced solubility of intermediates .

  • Base Selection: Lithium hydroxide achieves higher yields (40–62%) compared to potassium tert-butoxide or DMAP .

  • Temperature: Room temperature minimizes side reactions while maintaining reasonable reaction rates .

Physicochemical Properties

Thermodynamic Parameters

Experimental data for the compound remain limited, but computational predictions and analog comparisons suggest:

  • Boiling Point: Estimated >250°C (similar to brominated aromatics) .

  • LogP: ~2.58 (indicating moderate lipophilicity) .

  • Solubility: Low aqueous solubility, typical of brominated oxazolidinones.

Spectroscopic Characterization

NMR Data for Analogous Compounds:

  • ¹H NMR (CDCl₃): δ 2.40 (s, CH₃), 3.73–4.19 (m, oxazolidinone protons), 7.24–7.34 (m, aromatic Br-C₆H₄) .

  • ¹³C NMR: Peaks at δ 44.5 (CH₃), 70.9 (C-O), 133.6 (C-Br), and 153.5 (C=O) .

Research Applications and Biological Relevance

Synthetic Utility

The bromine atom enables transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura), facilitating access to biaryl derivatives for drug discovery .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator